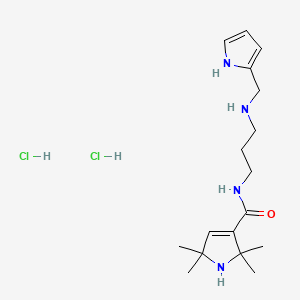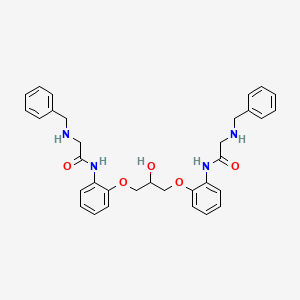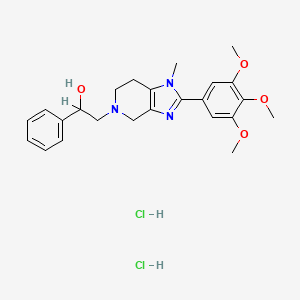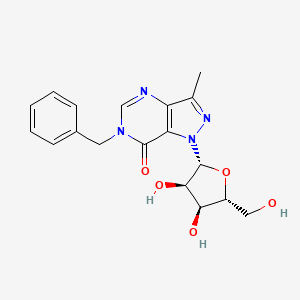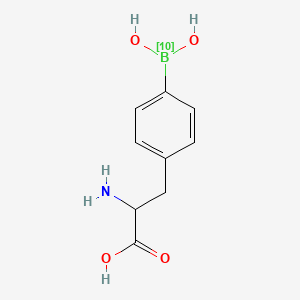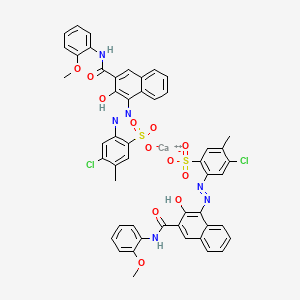
Calcium bis(6-chloro-4-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)toluene-3-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] is a complex organic compound with the molecular formula C50H38CaCl2N6O12S2 and a molecular weight of 1089.984 . This compound is known for its intricate structure, which includes multiple functional groups such as azo, sulfonate, and carbamoyl groups. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 6-chloro-4-aminotoluene-3-sulfonic acid, followed by coupling with 2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthylamine to form the azo compound.
Complexation with Calcium: The resulting azo compound is then reacted with a calcium salt, such as calcium chloride, to form the final product.
Industrial production methods typically involve large-scale synthesis in controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired product efficiently.
化学反応の分析
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate group enhances the compound’s solubility in water, facilitating its transport and interaction within biological systems .
類似化合物との比較
Calcium bis[6-chloro-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-3-sulfonate] can be compared with other azo compounds and sulfonates:
Azo Compounds: Similar to other azo compounds, it exhibits vibrant colors and can undergo reduction to form amines.
Sulfonates: Like other sulfonates, it is highly soluble in water and can participate in various chemical reactions.
Some similar compounds include:
- Calcium bis[4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]benzenesulfonate]
- Calcium bis[4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]toluene-5-sulfonate]
These compounds share similar structural features but differ in the position of substituents, which can influence their chemical properties and applications .
特性
CAS番号 |
85702-54-1 |
|---|---|
分子式 |
C50H38CaCl2N6O12S2 |
分子量 |
1090.0 g/mol |
IUPAC名 |
calcium;4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/2C25H20ClN3O6S.Ca/c2*1-14-11-22(36(32,33)34)20(13-18(14)26)28-29-23-16-8-4-3-7-15(16)12-17(24(23)30)25(31)27-19-9-5-6-10-21(19)35-2;/h2*3-13,30H,1-2H3,(H,27,31)(H,32,33,34);/q;;+2/p-2 |
InChIキー |
AGVXFPVRUAJHDU-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



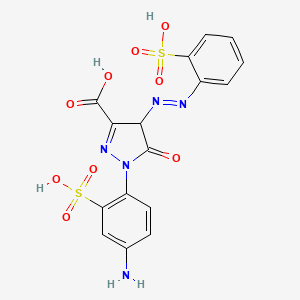
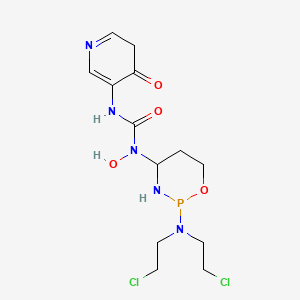
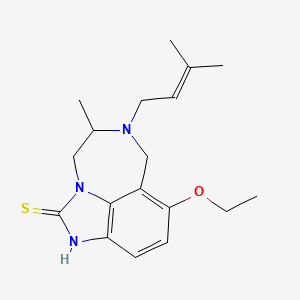

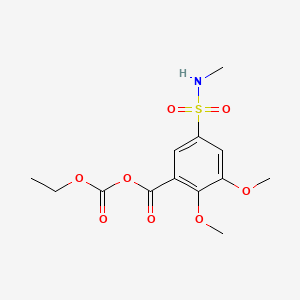
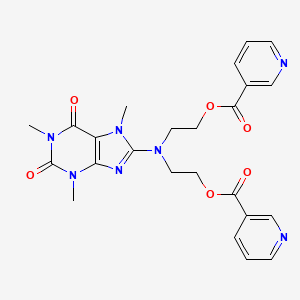
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
